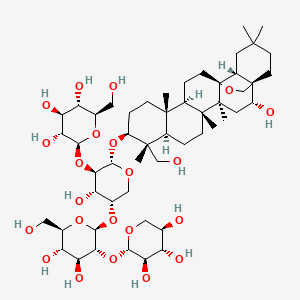

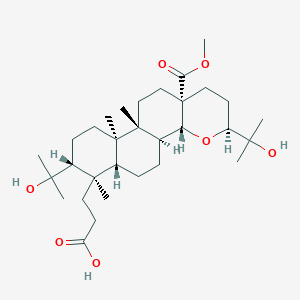

desglucoanagalloside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

desglucoanagalloside B is a natural product found in Lysimachia, Cyclamen repandum, and other organisms with data available.

Applications De Recherche Scientifique

Cancer Research

Desglucoanagalloside B, a type of triterpene saponin, has been studied for its effects on human prostate cancer cells. Research has shown that this compound can induce growth arrest and apoptotic response in cancer cells derived from prostate cancer metastases to the brain (DU-145 cells) and bone (PC-3 cells). The effects of desglucoanagalloside B were observed at sub-micromolar concentrations, leading to cytochrome c release and caspase 3/7 activation. Interestingly, normal prostate cells (PNT2 cells) showed low sensitivity to desglucoanagalloside B, highlighting its selectivity in targeting cancer cells. This compound also inhibited cancer cell motility and significantly attenuated their invasive potential, primarily by affecting cell elastic properties. These findings suggest that desglucoanagalloside B has versatile effects on prostate cancer cells and might be used in developing combined palliative therapies and new prostate cancer prophylaxis regimens (Koczurkiewicz et al., 2013).

Molluscicidal Activity

Desglucoanagalloside B, along with anagalloside B, has been identified for its molluscicidal activity against schistosome intermediate hosts, such as Biomphalaria glabrata and Oncomelania quadrasi. These findings are significant for controlling the population of these intermediate hosts, which are involved in the lifecycle of schistosomes, the causative agents of schistosomiasis. The activity of desglucoanagalloside B was found to be comparable to that of the synthetic molluscicide niclosamide, suggesting its potential as a natural alternative for schistosomiasis control programs (Abdel-Gawad et al., 2000).

Propriétés

Nom du produit |

desglucoanagalloside B |

|---|---|

Formule moléculaire |

C52H86O22 |

Poids moléculaire |

1063.2 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13R,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C52H86O22/c1-46(2)13-14-51-22-68-52(29(51)15-46)12-8-28-47(3)10-9-31(48(4,21-55)27(47)7-11-49(28,5)50(52,6)16-30(51)57)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h23-45,53-65H,7-22H2,1-6H3/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |

Clé InChI |

YBYIAPOSRNODNJ-CSYCFBBXSA-N |

SMILES isomérique |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

Synonymes |

desglucoanagalloside B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)

![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)

![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)

![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)